N-(5-methylpyridin-2-yl)nitrous amide
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Overview
Description
N-(5-methylpyridin-2-yl)nitrous amide:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(5-methylpyridin-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrous amide group is replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product[][1].
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives[][1].
Scientific Research Applications
N-(5-methylpyridin-2-yl)nitrous amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in nitric oxide release and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular diseases due to its nitric oxide-releasing properties.
Mechanism of Action
The primary mechanism of action of N-(5-methylpyridin-2-yl)nitrous amide involves the release of nitric oxide. Nitric oxide acts as a signaling molecule, modulating various physiological processes such as vasodilation, neurotransmission, and immune response. The compound interacts with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways .
Comparison with Similar Compounds
- N-methyl-N-(pyridin-2-yl)nitrous amide
- 5-methyl-N-nitroso-2-pyridinamine
- 2-pyridinamine, 5-methyl-N-nitroso
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)nitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASOXTKEANXGPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NN=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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